

# Spectroscopic Profile of N-Methyl-L-norleucine: A Technical Guide

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## Compound of Interest

Compound Name: **N-Methyl-L-norleucine**

Cat. No.: **B554860**

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Methyl-L-norleucine**. Due to the limited availability of public experimental spectra for **N-Methyl-L-norleucine**, this document presents a combination of predicted data for the target molecule and experimental data for the closely related parent compound, L-norleucine, to serve as a valuable comparative reference.

## Chemical Structure and Properties

**N-Methyl-L-norleucine** is a derivative of the straight-chain amino acid L-norleucine, featuring a methyl group on the alpha-amino group.

| Property          | Value  | Source           |
|-------------------|--|------------------|
| Molecular Formula | C <sub>7</sub> H <sub>15</sub> NO <sub>2</sub> | --INVALID-LINK-- |
| Molecular Weight  | 145.20 g/mol                                   | --INVALID-LINK-- |
| IUPAC Name        | (2S)-2-(methylamino)hexanoic acid              | --INVALID-LINK-- |
| CAS Number        | 17343-27-0                                     | --INVALID-LINK-- |

## Spectroscopic Data

The following sections provide predicted spectroscopic data for **N-Methyl-L-norleucine** and experimental data for L-norleucine for comparative purposes.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Predicted $^1\text{H}$ NMR Data for **N-Methyl-L-norleucine**

Note: The following are predicted chemical shifts. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom              | Predicted Chemical Shift (ppm) | Multiplicity |
|-------------------|--------------------------------|--------------|
| H $\alpha$        | ~ 3.0 - 3.2                    | Triplet      |
| N-CH <sub>3</sub> | ~ 2.4 - 2.6                    | Singlet      |
| H $\beta$         | ~ 1.6 - 1.8                    | Multiplet    |
| H $\gamma$        | ~ 1.2 - 1.4                    | Multiplet    |
| H $\delta$        | ~ 1.2 - 1.4                    | Multiplet    |
| H $\epsilon$      | ~ 0.8 - 1.0                    | Triplet      |

### Experimental $^1\text{H}$ NMR Data for L-norleucine[1]

Solvent: D<sub>2</sub>O, Reference: DSS

| Atom         | Chemical Shift (ppm) |
|--------------|----------------------|
| H $\alpha$   | 3.72                 |
| H $\beta$    | 1.85                 |
| H $\gamma$   | 1.34                 |
| H $\delta$   | 1.34                 |
| H $\epsilon$ | 0.89                 |

### Predicted $^{13}\text{C}$ NMR Data for **N-Methyl-L-norleucine**

Note: The following are predicted chemical shifts. Actual experimental values may vary based on solvent and other experimental conditions.

| Atom              | Predicted Chemical Shift (ppm) |
|-------------------|--------------------------------|
| C=O               | ~ 175 - 180                    |
| C $\alpha$        | ~ 60 - 65                      |
| N-CH <sub>3</sub> | ~ 30 - 35                      |
| C $\beta$         | ~ 30 - 35                      |
| C $\gamma$        | ~ 25 - 30                      |
| C $\delta$        | ~ 20 - 25                      |
| C $\epsilon$      | ~ 10 - 15                      |

### Experimental $^{13}\text{C}$ NMR Data for L-norleucine[1]

Solvent: D<sub>2</sub>O, Reference: DSS

| Atom         | Chemical Shift (ppm) |
|--------------|----------------------|
| C=O          | 177.89               |
| C $\alpha$   | 57.53                |
| C $\beta$    | 32.81                |
| C $\gamma$   | 29.10                |
| C $\delta$   | 24.39                |
| C $\epsilon$ | 15.69                |

## Infrared (IR) Spectroscopy

### Predicted IR Data for **N-Methyl-L-norleucine**

| Functional Group                   | Predicted Wavenumber (cm <sup>-1</sup> ) |
|------------------------------------|--|
| O-H stretch (carboxylic acid)      | 2500-3300 (broad)                        |
| N-H stretch (secondary amine salt) | 2200-2800 (broad)                        |
| C-H stretch (alkane)               | 2850-2960                                |
| C=O stretch (carboxylic acid)      | 1700-1730                                |
| N-H bend (secondary amine salt)    | 1550-1610                                |
| C-N stretch                        | 1180-1250                                |

#### Experimental IR Data for L-norleucine

| Functional Group                 | Wavenumber (cm <sup>-1</sup> ) |
|----------------------------------|--------------------------------|
| N-H stretch (primary amine salt) | ~3000-3200 (broad)             |
| C-H stretch (alkane)             | ~2870-2960                     |
| C=O stretch (carboxylate)        | ~1580-1620                     |
| N-H bend (primary amine salt)    | ~1500-1550                     |

## Mass Spectrometry (MS)

#### Predicted Mass Spectrometry Data for **N-Methyl-L-norleucine**

| Ionization Mode | Predicted m/z | Fragment                  |
|-----------------|---------------|---------------------------|
| ESI+            | 146.12        | [M+H] <sup>+</sup>        |
| ESI+            | 102.09        | [M+H - COOH] <sup>+</sup> |
| ESI-            | 144.10        | [M-H] <sup>-</sup>        |

#### Experimental Mass Spectrometry Data for L-norleucine (Electron Ionization)[\[2\]](#)

| m/z | Relative Intensity (%) |
|-----|------------------------|
| 131 | 5                      |
| 84  | 45                     |
| 74  | 100                    |
| 56  | 60                     |
| 44  | 80                     |

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for a specific compound like **N-Methyl-L-norleucine** are often found in primary research literature. However, general methodologies for the spectroscopic analysis of amino acids are well-established.

## NMR Spectroscopy of Amino Acids[4][5]

- **Sample Preparation:** The amino acid sample is typically dissolved in a deuterated solvent, such as deuterium oxide ( $D_2O$ ) or deuterated methanol ( $CD_3OD$ ), to a concentration of 1-10 mg/mL. A small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d<sub>4</sub> acid sodium salt (DSS) or tetramethylsilane (TMS), is added for chemical shift calibration.
- **Instrumentation:** Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **<sup>1</sup>H NMR Acquisition:** A standard one-dimensional proton experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.
- **<sup>13</sup>C NMR Acquisition:** A one-dimensional carbon experiment with proton decoupling is typically used. A larger number of scans is usually required due to the lower natural abundance of <sup>13</sup>C.

## IR Spectroscopy of Amino Acids[6][7]

- **Sample Preparation:** For solid-state analysis, the amino acid is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total

Reflectance (ATR) accessory. For solution-phase analysis, the sample is dissolved in a suitable solvent that has minimal IR absorbance in the regions of interest.

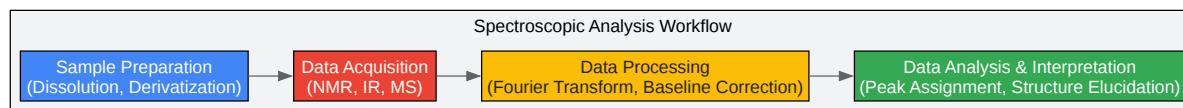
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the KBr pellet or the solvent is first collected. The sample spectrum is then recorded, and the background is automatically subtracted.

## Mass Spectrometry of Amino Acids[8][9][10]

- Sample Preparation: The amino acid is dissolved in a suitable solvent, such as a mixture of water, methanol, or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote ionization.
- Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer is commonly used.
- Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio ( $m/z$ ) of the resulting ions is measured. For fragmentation analysis (MS/MS), a specific ion of interest is selected and fragmented to provide structural information.

## Visualizations

### Chemical Structure and Spectroscopic Correlation



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## References

- 1. bmse000411 L-Norleucine at BMRB [bmrb.io]
- 2. L-Norleucine [webbook.nist.gov]
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